molecular formula C14H23NS B12562018 2-(Octylamino)benzene-1-thiol CAS No. 147838-34-4

2-(Octylamino)benzene-1-thiol

Cat. No.: B12562018
CAS No.: 147838-34-4
M. Wt: 237.41 g/mol
InChI Key: WWVFTCMIXFBNNH-UHFFFAOYSA-N
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Description

2-(Octylamino)benzene-1-thiol is an organic compound that belongs to the class of aromatic thiols. Thiols, also known as mercaptans, are sulfur analogs of alcohols and contain a sulfhydryl (-SH) group attached to an aromatic ring. This compound is characterized by the presence of an octylamino group attached to the benzene ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylamino)benzene-1-thiol typically involves the introduction of the thiol group into an aromatic compound. One common method is the reaction of an aryl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the thiol group. The reaction conditions often require heating and the presence of a base to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of aromatic thiols, including this compound, may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide (H2S) or elemental sulfur. Catalysts such as aluminum chloride (AlCl3) are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(Octylamino)benzene-1-thiol involves its ability to participate in thiol-disulfide exchange reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is essential in maintaining the redox balance within cells. This compound can also act as a nucleophile, attacking electrophilic centers in other molecules and forming new chemical bonds .

Comparison with Similar Compounds

2-(Octylamino)benzene-1-thiol can be compared with other aromatic thiols such as thiophenol and benzyl mercaptan. While all these compounds contain the thiol group, the presence of the octylamino group in this compound imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological molecules .

Similar Compounds

Properties

CAS No.

147838-34-4

Molecular Formula

C14H23NS

Molecular Weight

237.41 g/mol

IUPAC Name

2-(octylamino)benzenethiol

InChI

InChI=1S/C14H23NS/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14(13)16/h7-8,10-11,15-16H,2-6,9,12H2,1H3

InChI Key

WWVFTCMIXFBNNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC=CC=C1S

Origin of Product

United States

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